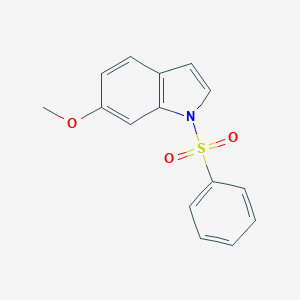

6-methoxy-1-(phenylsulfonyl)-1H-indole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-methoxyindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-13-8-7-12-9-10-16(15(12)11-13)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDGGRRRGDZGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357372 |

Source

|

| Record name | 6-methoxy-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56995-13-2 |

Source

|

| Record name | 6-methoxy-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1-(phenylsulfonyl)-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in medicinal chemistry and organic synthesis. The document details a robust and scalable synthetic protocol, delves into the underlying reaction mechanism, offers expert insights into experimental choices and potential challenges, and provides methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthetic transformation.

Introduction: Significance and Synthetic Strategy

The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals. Functionalization of the indole core is a cornerstone of drug discovery, and the introduction of substituents can profoundly modulate biological activity. 6-methoxy-1-(phenylsulfonyl)-1H-indole serves as a versatile building block, with the methoxy group influencing the electronic properties of the indole ring and the N-phenylsulfonyl group acting as a crucial protecting group.

The phenylsulfonyl group serves two primary functions:

-

Protection of the Indole Nitrogen: It prevents unwanted side reactions at the N-H position during subsequent synthetic steps.

-

Activation and Direction: As a strong electron-withdrawing group, it increases the acidity of the C-2 proton, facilitating lithiation and subsequent electrophilic attack at this position.

The most direct and widely adopted strategy for the synthesis of this compound is the N-sulfonylation of the parent heterocycle, 6-methoxyindole, using benzenesulfonyl chloride. This guide will focus on this efficient and reliable method.

Synthetic Pathway and Core Reaction

The synthesis is a one-step transformation involving the reaction of 6-methoxyindole with benzenesulfonyl chloride in the presence of a suitable base.

Caption: Overall synthetic workflow for the title compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-sulfonylation of indoles and has been optimized for both yield and purity.[1][2]

Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| 6-Methoxyindole | 3189-12-6 | 147.17 | Solid, starting material |

| Benzenesulfonyl Chloride | 98-09-9 | 176.62 | Liquid, moisture-sensitive |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, polar aprotic solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |

| Hexanes | 110-54-3 | 86.18 | Chromatography eluent |

| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | Quenching solution |

| Brine | N/A | N/A | Washing solution |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | Drying agent |

| Silica Gel | 7631-86-9 | 60.08 | Stationary phase for chromatography |

Equipment

-

Flame-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxyindole (1.0 eq).

-

Dissolve the indole in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. CAUTION: Hydrogen gas is evolved; ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Continue stirring for an additional 60 minutes, or until the evolution of hydrogen gas ceases, indicating complete formation of the indolide anion.[1]

-

-

Sulfonylation:

-

Re-cool the reaction mixture to 0 °C in the ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1 v/v) eluent system. The product spot should be less polar than the starting 6-methoxyindole.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification

The resulting crude product is typically an oil or a solid. Purification is best achieved by flash column chromatography on silica gel.[2]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure product.

Quantitative Data and Yield

The following table summarizes the typical reaction parameters. Yields are highly dependent on the quality of reagents and adherence to anhydrous conditions.

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 6-Methoxyindole (1.0 eq) | Limiting reagent |

| Benzenesulfonyl Chloride (1.1 eq) | Slight excess ensures complete reaction | |

| Sodium Hydride (1.2 eq) | Sufficient excess to ensure full deprotonation | |

| Solvent | Anhydrous DMF or THF | Aprotic polar solvent, solubilizes the indolide anion |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and ensures reaction completion |

| Reaction Time | 3 - 6 hours | Typical time for completion, monitor by TLC |

| Expected Yield | 85 - 95% | This reaction is generally high-yielding |

Mechanistic Insights: A Nucleophilic Substitution

The N-sulfonylation of indole is a classic example of a nucleophilic substitution reaction at a sulfur(VI) center. The mechanism proceeds through two key steps:

-

Deprotonation: The strong base, sodium hydride, abstracts the acidic proton from the indole nitrogen (pKa ≈ 17 in DMSO). This generates a highly nucleophilic indolide anion and hydrogen gas. This step is irreversible as the H₂ gas escapes the system.

-

Nucleophilic Attack: The resulting indolide anion attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. The electron density is pushed onto the oxygen atoms, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride ion as a good leaving group to yield the stable N-sulfonylated product.

Caption: Mechanism of N-sulfonylation of 6-methoxyindole.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete deprotonation. 2. Moisture in reagents/solvent. 3. Decomposed benzenesulfonyl chloride. | 1. Ensure sufficient stirring time after NaH addition until H₂ evolution ceases. Use a fresh, high-quality base. 2. Use anhydrous solvents and flame-dry glassware. Conduct under a strict inert atmosphere.[1] 3. Use freshly opened or distilled benzenesulfonyl chloride. |

| Multiple Products on TLC | 1. Incomplete reaction. 2. C-sulfonylation side reaction. 3. Hydrolysis of product during work-up. | 1. Increase reaction time or warm slightly (e.g., to 40 °C). 2. Ensure full deprotonation before adding the sulfonyl chloride; N-anion formation heavily favors N-attack over C-attack. 3. Perform the aqueous work-up efficiently and avoid prolonged exposure to acidic or basic conditions. |

| Difficulty in Purification | 1. Mineral oil from NaH dispersion. 2. Product co-elutes with impurities. | 1. Before work-up, add anhydrous hexanes to the reaction flask, stir, and decant to remove the bulk of the mineral oil. 2. Optimize the column chromatography eluent system. Try a different solvent system (e.g., Dichloromethane/Hexanes) or use a shallower gradient. Recrystallization from an ethanol/water or ethyl acetate/hexanes mixture can also be effective. |

Conclusion

The N-sulfonylation of 6-methoxyindole with benzenesulfonyl chloride is a highly efficient and reliable method for the . The reaction proceeds via a straightforward nucleophilic substitution mechanism, and high yields can be consistently achieved by ensuring anhydrous conditions and complete deprotonation of the indole nitrogen. The resulting product is a valuable intermediate for further functionalization, particularly at the C-2 position, making this protocol a fundamental tool for researchers in synthetic and medicinal chemistry.

References

-

MDPI. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available at: [Link]

-

ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Available at: [Link]

Sources

A Technical Guide to the Chemical Properties of 6-methoxy-1-(phenylsulfonyl)-1H-indole

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 6-methoxy-1-(phenylsulfonyl)-1H-indole. This compound is a pivotal intermediate in synthetic organic and medicinal chemistry, primarily serving as a protected form of 6-methoxyindole. The introduction of the electron-withdrawing phenylsulfonyl group at the N-1 position fundamentally alters the reactivity of the indole core, enabling regioselective functionalization that is otherwise challenging to achieve. This document details a robust synthetic protocol, provides an analysis of its spectroscopic signature, explores its chemical reactivity—including deprotection strategies—and discusses its applications in the development of pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Structural Properties

6-methoxy-1-(phenylsulfonyl)-1H-indole is a white solid at room temperature.[1] Its core structure consists of a 6-methoxyindole scaffold where the nitrogen atom of the pyrrole ring is protected by a phenylsulfonyl group.[2] This N-protection is crucial as it enhances the stability of the indole ring to certain reagents and, more importantly, modifies its electronic properties to direct subsequent chemical transformations.

Table 1: Physicochemical Properties of 6-methoxy-1-(phenylsulfonyl)-1H-indole

| Property | Value | Source |

| CAS Number | 56995-13-2 | [1] |

| Molecular Formula | C₁₅H₁₃NO₃S | [1] |

| Molecular Weight | 287.33 g/mol | [1] |

| Appearance | White Solid | [1] |

| Boiling Point | 483.9°C at 760 mmHg (Predicted) | [1] |

| Density | 1.27 g/cm³ (Predicted) | [1] |

| Flash Point | 246.4°C (Predicted) | [1] |

| LogP | 3.96770 (Predicted) | [1] |

The phenylsulfonyl group acts as a strong electron-withdrawing group, which decreases the electron density of the indole ring system, particularly at the nitrogen atom. This has profound implications for its reactivity. Concurrently, the methoxy group at the C-6 position is an electron-donating group, which activates the benzene portion of the indole nucleus toward electrophilic substitution.[3][4]

Synthesis and Purification

The most common and efficient method for preparing 6-methoxy-1-(phenylsulfonyl)-1H-indole is through the direct N-sulfonylation of 6-methoxyindole.[5] This reaction involves the nucleophilic attack of the deprotonated indole nitrogen onto the sulfur atom of benzenesulfonyl chloride.

Synthetic Workflow

The synthesis is typically a one-step procedure where the indole nitrogen is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding anion. This highly nucleophilic anion then reacts with benzenesulfonyl chloride to form the N-S bond.

Caption: General workflow for the synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the N-sulfonylation of indoles.[6]

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxyindole (1.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes. The causality for using a strong, non-nucleophilic base like NaH is to quantitatively generate the indole anion without competing side reactions.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

-

Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 6-methoxy-1-(phenylsulfonyl)-1H-indole. The following data are predicted based on the known spectra of analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 (m, 2H, ortho-protons on phenylsulfonyl), δ ~7.4-7.6 (m, 3H, meta/para-protons on phenylsulfonyl), δ ~7.5 (d, 1H, H4), δ ~7.2 (d, 1H, H2), δ ~6.9 (d, 1H, H7), δ ~6.8 (dd, 1H, H5), δ ~6.6 (d, 1H, H3), δ ~3.8 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~157 (C6), δ ~138 (ipso-C of sulfonyl), δ ~135 (C7a), δ ~134 (para-C of sulfonyl), δ ~129 (meta-C of sulfonyl), δ ~127 (ortho-C of sulfonyl), δ ~125 (C2), δ ~122 (C4), δ ~120 (C3a), δ ~114 (C5), δ ~107 (C3), δ ~96 (C7), δ ~55 (-OCH₃). |

| IR (ATR, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1590, 1480 (Ar C=C stretch), ~1370, 1180 (S=O asymmetric and symmetric stretch) , ~1250 (Ar-O-C stretch). The S=O stretches are highly characteristic. |

| Mass Spec. (ESI+) | m/z 288.07 [M+H]⁺, 310.05 [M+Na]⁺. |

Chemical Reactivity and Mechanistic Considerations

Role of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is not merely a protecting group; it is a powerful reactivity-directing group.

-

Protection: It protects the indole nitrogen from oxidation, electrophilic attack, and other unwanted side reactions.

-

Acidity Enhancement: By withdrawing electron density, it significantly increases the acidity of the C-2 proton. This allows for regioselective deprotonation at C-2 with strong bases (e.g., n-butyllithium), followed by quenching with an electrophile—a cornerstone of modern indole synthesis.

-

Reaction Modulation: The group deactivates the pyrrole ring towards traditional electrophilic aromatic substitution, which typically occurs at C-3 in unprotected indoles.[3]

Cine Substitution

A notable reaction of N-sulfonylindoles bearing an electron-withdrawing group at the C-3 position is cine substitution.[9][10] In this pathway, a nucleophile attacks the C-2 position, leading to an intermediate that expels the N-sulfinate group, resulting in a 2-substituted indole.[9] This provides a powerful, non-traditional method for functionalizing the C-2 position.

Deprotection Strategies

Removal of the phenylsulfonyl group is often a required final step in a synthetic sequence. This cleavage can be challenging and typically requires harsh conditions, which must be chosen carefully to avoid decomposition of the target molecule.[11]

-

Basic Hydrolysis: Strong bases like potassium hydroxide (KOH) in refluxing methanol or t-butanol can cleave the N-S bond.[12]

-

Reductive Cleavage: Reagents such as sodium naphthalene or samarium(II) iodide can be used for reductive deprotection.[11]

-

Electrochemical Methods: Electrochemical reduction in a protic medium offers a milder alternative for cleaving the N-S bond under constant cathodic potential.[11]

Applications in Medicinal Chemistry and Drug Development

The 6-methoxyindole scaffold is present in numerous biologically active compounds and natural products.[4] 6-methoxyindole itself is a reactant used to synthesize inhibitors of tryptophan dioxygenase, T-cell kinases, and various antitumor agents.[5][13]

Consequently, 6-methoxy-1-(phenylsulfonyl)-1H-indole serves as a critical, stable intermediate for the multi-step synthesis of complex drug candidates.[14] Its utility lies in enabling selective functionalization of the indole core. For instance, after performing a directed lithiation at C-2 to install a desired substituent, the phenylsulfonyl group can be removed to furnish the final N-H indole, a common pharmacophore. This strategy has been employed in the development of tubulin polymerization inhibitors and other potential anticancer agents.[15][16]

Conclusion

6-methoxy-1-(phenylsulfonyl)-1H-indole is a compound of significant synthetic value. Its chemical properties are dominated by the interplay between the electron-donating methoxy group and the powerfully electron-withdrawing N-phenylsulfonyl group. This guide has outlined its synthesis, structural characteristics, and key reactivity patterns, including its role as a directing group and the methods for its eventual removal. A thorough understanding of these properties allows chemists to leverage this intermediate for the efficient and regioselective construction of complex molecules with potential therapeutic applications.

References

[2] Guidechem. 1-(PHENYLSULFONYL)INDOLE 40899-71-6 wiki.

[17] Taylor & Francis Online. A Convenient Synthesis of 3-(But-3-en-1-yl)-(phenylsulfonyl)-1H-indole†.

[18] NIH. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC.

[19] ResearchGate. (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.

[20] chemicalbook. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis.

[21] MDPI. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. [Link]

[22] NIH. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. [Link]

[3] Aperta. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. [Link]

[7] The Royal Society of Chemistry. Supporting Information.

[23] Wiley-VCH. Supporting Information.

[24] arkat usa. 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.

[25] Benchchem. Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole.

[12] ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]

[11] ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]

- 5. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. goldbio.com [goldbio.com]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. 885272-36-6|4-Amino-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 23. CAS 885272-36-6 MFCD06738311-4-imino-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde 4-亚氨基-4,5-二氢-1H-吡咯并[3,2-c]吡啶-2-甲醛 -LabNovo [do.labnovo.com]

- 24. 4-АМИНО-1H-ПИРРОЛО [3,2-C] ПИРИДИН-2-КАРБАЛЬДЕГИД | 885272-36-6 [m.chemicalbook.com]

- 25. N-sulfonyl-2-indole carboxamide | C9H6N2O3S | CID 53908631 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Putative Mechanism of Action of 6-methoxy-1-(phenylsulfonyl)-1H-indole: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action of 6-methoxy-1-(phenylsulfonyl)-1H-indole, a compound of interest within the broader class of indole derivatives. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes findings from structurally analogous compounds to propose a scientifically grounded hypothesis of its biological activity. By examining the established mechanisms of related indole-based molecules, we infer that 6-methoxy-1-(phenylsulfonyl)-1H-indole likely functions as a microtubule-targeting agent, specifically an inhibitor of tubulin polymerization. This guide will detail the proposed molecular interactions, downstream cellular consequences, and provide validated experimental protocols for researchers seeking to investigate and validate this hypothesis.

Introduction: The Therapeutic Potential of Indole Scaffolds

The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The versatility of the indole ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Methoxy-substituted indoles, in particular, have demonstrated enhanced biological activities.[1] The addition of a phenylsulfonyl group at the N1 position, as seen in 6-methoxy-1-(phenylsulfonyl)-1H-indole, is a common strategy to modulate the electronic properties and biological function of the indole core.[2]

Numerous studies on N-sulfonylated indoles and related structures have pointed towards a common mechanism of action: the disruption of microtubule dynamics, a critical process for cell division and integrity.[3][4] This guide will therefore focus on the evidence-based hypothesis that 6-methoxy-1-(phenylsulfonyl)-1H-indole acts as a tubulin polymerization inhibitor.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Based on extensive research on structurally similar indole derivatives, the primary mechanism of action for 6-methoxy-1-(phenylsulfonyl)-1H-indole is proposed to be the inhibition of tubulin polymerization.[5][6][7] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including cell division, migration, and intracellular transport.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[3]

Binding to the Colchicine Site of β-Tubulin

It is hypothesized that 6-methoxy-1-(phenylsulfonyl)-1H-indole binds to the colchicine-binding site on β-tubulin.[4][8] This binding event is thought to prevent the conformational changes in tubulin necessary for its polymerization into microtubules. The N-phenylsulfonyl group and the methoxy-substituted indole core likely play crucial roles in establishing the necessary hydrophobic and potential hydrogen-bonding interactions within this pocket. The binding of the compound to this site sterically hinders the association of tubulin dimers, thereby shifting the equilibrium towards depolymerization.

A proposed model of this interaction is depicted below:

Figure 2: The proposed signaling cascade initiated by 6-methoxy-1-(phenylsulfonyl)-1H-indole, leading from tubulin polymerization inhibition to apoptosis.

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism of action, a series of in vitro experiments are recommended. The following protocols are based on established methodologies for characterizing tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of 6-methoxy-1-(phenylsulfonyl)-1H-indole on the polymerization of purified tubulin.

Methodology:

-

Reagents: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), 6-methoxy-1-(phenylsulfonyl)-1H-indole (dissolved in DMSO), paclitaxel (positive control for polymerization), colchicine (positive control for inhibition), DMSO (vehicle control).

-

Procedure: a. Prepare reactions in a 96-well plate by mixing tubulin with polymerization buffer. b. Add varying concentrations of 6-methoxy-1-(phenylsulfonyl)-1H-indole or control compounds. c. Incubate the plate at 37°C in a temperature-controlled spectrophotometer. d. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance change versus time. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

-

Assays:

-

MTT or MTS Assay: Measures metabolic activity as an indicator of cell viability.

-

Crystal Violet Assay: Stains total protein content to assess cell number.

-

BrdU Incorporation Assay: Measures DNA synthesis as a marker of proliferation.

-

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of 6-methoxy-1-(phenylsulfonyl)-1H-indole for 24, 48, and 72 hours. c. Perform the chosen viability/proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Procedure: a. Treat cancer cells with 6-methoxy-1-(phenylsulfonyl)-1H-indole at concentrations around its GI₅₀ value for 24 or 48 hours. b. Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide). c. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the proposed mechanism.

Immunofluorescence Microscopy of Microtubule Network

Objective: To visualize the effect of the compound on the cellular microtubule network.

Methodology:

-

Procedure: a. Grow cells on glass coverslips and treat with 6-methoxy-1-(phenylsulfonyl)-1H-indole. b. Fix the cells, permeabilize them, and stain with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI. d. Visualize the microtubule network using a fluorescence microscope.

-

Expected Outcome: In treated cells, a disruption of the normal filamentous microtubule network, characterized by diffuse tubulin staining or disorganized spindles, would be expected.

The experimental workflow is summarized below:

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 8. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of N-Sulfonylated 6-Methoxyindoles: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its inherent ability to interact with various biological targets has made it a "privileged scaffold" in drug discovery.[2] This guide delves into a specific, yet highly promising, subclass: N-sulfonylated 6-methoxyindoles . The strategic incorporation of a sulfonyl group at the indole nitrogen (N-1 position) and a methoxy group at the 6-position of the indole ring can profoundly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a primary focus on their anticancer properties as tubulin polymerization inhibitors, alongside their emerging antimicrobial and anti-inflammatory activities.

The Rationale: Why N-Sulfonylation and 6-Methoxy Substitution?

The indole scaffold's biological activity is highly tunable through substitution. The introduction of specific functional groups can enhance potency, selectivity, and pharmacokinetic profiles.

-

N-Sulfonylation: The sulfonamide group is a key pharmacophore in a multitude of approved drugs.[3] Its introduction onto the indole nitrogen can:

-

Modulate Electronic Properties: The electron-withdrawing nature of the sulfonyl group can alter the electron density of the indole ring, influencing its binding affinity to target proteins.

-

Enhance Lipophilicity: The sulfonyl group can increase the lipophilicity of the molecule, potentially improving cell membrane permeability.

-

Introduce a Hydrogen Bond Acceptor: The sulfonyl oxygens can act as hydrogen bond acceptors, facilitating stronger interactions with biological targets.[4]

-

Provide a Vector for Further Functionalization: The sulfonyl group itself can be substituted, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).[5]

-

-

6-Methoxy Substitution: The position and nature of substituents on the benzene portion of the indole ring are critical for directing biological activity. The 6-methoxy group, in particular, has been implicated in enhancing the anticancer effects of indole derivatives.[6][7] This is often attributed to its ability to form key interactions within the binding sites of target proteins, such as tubulin.

This strategic combination of N-sulfonylation and 6-methoxy substitution presents a compelling avenue for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.

Anticancer Activity: Targeting the Cytoskeleton

A significant body of research points to the potent anticancer activity of indole derivatives, with many acting as inhibitors of tubulin polymerization.[2][8][9] N-sulfonylated 6-methoxyindoles are emerging as a promising class of compounds within this domain.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport.[10] Their critical role in the formation of the mitotic spindle makes them an attractive target for anticancer drugs.[10]

N-sulfonylated 6-methoxyindoles are hypothesized to exert their primary anticancer effect by binding to the colchicine-binding site on β-tubulin.[9] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to:

-

Inhibition of Microtubule Formation: The compounds prevent the polymerization of tubulin dimers into microtubules.

-

Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.

-

Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).[10][11]

The 6-methoxy group is thought to play a crucial role in anchoring the molecule within the colchicine binding pocket, enhancing its inhibitory activity.

Downstream Signaling: The Path to Apoptosis

The disruption of microtubule dynamics by N-sulfonylated 6-methoxyindoles initiates a cascade of signaling events that culminate in apoptosis. This pathway is a critical component of their anticancer efficacy.

Figure 1: Downstream signaling pathway of tubulin polymerization inhibition leading to apoptosis.

Key events in this pathway include:

-

Mitotic Arrest: The disruption of the mitotic spindle leads to a prolonged arrest in the G2/M phase.[10]

-

Activation of Pro-apoptotic Proteins: This arrest triggers the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax and Bak.[12]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak lead to the permeabilization of the outer mitochondrial membrane.[12]

-

Release of Cytochrome c: This results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.[12]

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Interestingly, the disruption of microtubules can also sensitize cancer cells to DNA damage-induced apoptosis by suppressing the NF-κB signaling pathway, suggesting a potential for synergistic therapeutic strategies.[11][13]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for N-sulfonylated 6-methoxyindoles is still under development, preliminary findings from related indole series suggest key structural features that influence anticancer activity:

| Structural Moiety | Influence on Anticancer Activity | References |

| N-Sulfonyl Group | The nature of the substituent on the sulfonyl group can significantly impact cytotoxicity. Aromatic sulfonyl groups, particularly those with electron-withdrawing or halogen substituents, often enhance activity. | [4][5][14][15] |

| 6-Methoxy Group | The presence of a methoxy group at the 6-position of the indole ring is often associated with increased potency against various cancer cell lines. | [8] |

| Substituents on the Indole Ring | Additional substitutions on the indole ring can modulate activity. For example, bis-indole and tris-indole sulfonamides have shown potent anticancer effects. | [5][15] |

| Linker between Indole and Other Moieties | In hybrid molecules, the nature and length of the linker connecting the indole scaffold to other pharmacophores are critical for optimal activity. |

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, N-sulfonylated indoles have demonstrated promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents.[16][17] N-sulfonylation of the indole ring has been shown to yield compounds with significant activity against a range of bacterial and fungal pathogens.[18][19] The precise mechanism of action is likely multifactorial and may involve:

-

Inhibition of Essential Enzymes: The compounds may inhibit key bacterial or fungal enzymes necessary for survival.

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane.

-

Interference with Biofilm Formation: The compounds could potentially inhibit the formation of biofilms, which are critical for microbial persistence and resistance.

Further research is needed to elucidate the specific antimicrobial mechanisms of N-sulfonylated 6-methoxyindoles and to evaluate their spectrum of activity.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several indole derivatives have been investigated for their anti-inflammatory properties.[20][21][22] The introduction of a sulfonamide moiety can confer anti-inflammatory activity, as seen in several clinically used drugs.[23] The potential anti-inflammatory mechanisms of N-sulfonylated 6-methoxyindoles may include:

-

Inhibition of Pro-inflammatory Enzymes: These compounds could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.

-

Modulation of Inflammatory Signaling Pathways: They may interfere with signaling pathways such as NF-κB, which plays a central role in the inflammatory response.

The 6-methoxy group may also contribute to the anti-inflammatory profile, as methoxy-substituted flavonoids have been reported to possess anti-inflammatory effects.

Synthesis and Experimental Protocols

The synthesis of N-sulfonylated 6-methoxyindoles can be achieved through established synthetic methodologies. The following provides a general overview and key experimental protocols for biological evaluation.

General Synthetic Scheme

A common route for the synthesis of N-sulfonylated 6-methoxyindoles involves a two-step process:

-

Synthesis of 6-Methoxyindole: This can be achieved through various methods, including the Fischer indole synthesis or, as described in the literature, starting from indoline.[24]

-

N-Sulfonylation: The prepared 6-methoxyindole is then reacted with a suitable sulfonyl chloride in the presence of a base to yield the desired N-sulfonylated product.[25]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 10. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 21. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 25. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-methoxy-1-(phenylsulfonyl)-1H-indole as a Putative Tubulin Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule network, a dynamic polymer system composed of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell architecture.[1] Its critical function in mitosis has rendered it a highly validated and successful target for cancer chemotherapy.[2] Indole-based compounds have emerged as a "privileged scaffold" in the design of novel tubulin inhibitors, with a multitude of natural and synthetic derivatives demonstrating potent antimitotic activity.[3][4] This technical guide provides a comprehensive, field-proven perspective on 6-methoxy-1-(phenylsulfonyl)-1H-indole, a compound of significant interest at the intersection of two well-established pharmacophores: the methoxy-indole core and the N-sulfonylated indole motif. While direct experimental data for this specific molecule is not extensively published, this document synthesizes authoritative data from closely related analogs to project its mechanism of action, guide its synthesis, and detail robust protocols for its preclinical evaluation as a tubulin polymerization inhibitor.

Introduction: Tubulin as a Premier Oncology Target

Microtubules are in a constant state of flux, undergoing rapid polymerization and depolymerization—a property termed "dynamic instability".[2] This dynamic equilibrium is essential for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3] Microtubule-Targeting Agents (MTAs) disrupt this delicate balance, leading to a mitotic blockade, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2] These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2] The latter, which inhibit tubulin polymerization, are of particular interest due to their potent antiproliferative effects.[4]

The indole nucleus is a versatile heterocyclic scaffold found in numerous natural and synthetic compounds with potent tubulin polymerization inhibitory activity.[5][6] Structure-activity relationship (SAR) studies have consistently shown that modifications to the indole ring system can profoundly impact potency and selectivity.[7]

Proposed Mechanism of Action and Structure-Activity Relationship (SAR) Insights

Based on extensive research into related indole derivatives, 6-methoxy-1-(phenylsulfonyl)-1H-indole is hypothesized to function as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.

The Colchicine Binding Site

The colchicine binding site is a well-characterized pocket on β-tubulin at the interface with α-tubulin.[7] Compounds that bind here physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into a growing microtubule, thereby inhibiting polymerization.[7] Many indole-based inhibitors, particularly those with a 3,4,5-trimethoxyphenyl (TMP) moiety, are known to target this site.[2] While our target compound lacks the canonical TMP group, the phenylsulfonyl moiety at the N1 position and the methoxy group at C6 are expected to occupy key regions within or adjacent to this pocket.

Key Structural Contributions

-

The Indole Scaffold : Serves as the core structural framework, positioning the key substituents in the correct orientation for binding. It is considered a bioisostere for the tropolone ring of colchicine in some analogs.[8]

-

The 6-Methoxy Group : The position of methoxy groups on the indole ring is critical for activity. Studies on related series have shown that a methoxy group at the C6 position plays an important role in inhibiting cell growth.[7] This electron-donating group likely enhances binding affinity through favorable interactions within the colchicine pocket.

-

The 1-Phenylsulfonyl Group : The N-phenylsulfonyl group is a significant feature. It is a strong electron-withdrawing group that dramatically alters the electronic properties of the indole nitrogen.[9] This modification is anticipated to serve two primary purposes:

-

Conformational Lock : It introduces significant steric bulk, which can lock the molecule into a specific conformation that is favorable for binding to the tubulin pocket.[9]

-

Hydrophobic/Aromatic Interactions : The phenyl ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding site, further stabilizing the drug-receptor complex.

-

The logical relationship for the proposed mechanism is illustrated below.

Caption: Proposed mechanism of action for 6-methoxy-1-(phenylsulfonyl)-1H-indole.

Synthesis and Characterization

The synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole can be reliably achieved through a two-step process starting from the commercially available 6-methoxy-1H-indole. The critical steps are the deprotonation of the indole nitrogen followed by nucleophilic attack on benzenesulfonyl chloride.[10]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

-

Materials : 6-methoxy-1H-indole, Sodium Hydride (60% dispersion in mineral oil), Benzenesulfonyl Chloride, Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated Aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

-

Procedure :

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-methoxy-1H-indole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the resulting mixture at 0 °C for 30-45 minutes to ensure complete deprotonation, forming the indolide anion.[10]

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-methoxy-1-(phenylsulfonyl)-1H-indole.[11]

-

Preclinical Evaluation: Core Assays

To validate the hypothesis that 6-methoxy-1-(phenylsulfonyl)-1H-indole acts as a tubulin inhibitor, two primary assays are indispensable: an in vitro tubulin polymerization assay to confirm direct interaction with tubulin, and a cell-based cytotoxicity assay to determine its antiproliferative activity.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] A fluorescence-based method offers high sensitivity and is suitable for high-throughput screening.[12]

-

Principle : The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[1] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[6]

-

Detailed Experimental Protocol :

-

Reagent Preparation :

-

General Tubulin Buffer (GTB) : 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[13]

-

Tubulin Reaction Mix : Prepare on ice a solution of purified tubulin (e.g., porcine brain tubulin) at a final concentration of 2 mg/mL in GTB, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI at 6.3 µM).[1][13]

-

-

Assay Procedure :

-

Pre-warm a 96-well microplate and a fluorescence plate reader to 37 °C.

-

Add 5 µL of the test compound (serially diluted in GTB, 10x final concentration) or vehicle control (e.g., DMSO) to the appropriate wells. Include a known inhibitor (e.g., Nocodazole) as a positive control.[1]

-

To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure fluorescence intensity every 30-60 seconds for 60-90 minutes at an appropriate excitation/emission wavelength for the chosen reporter.

-

-

Data Analysis :

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the final plateau fluorescence.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit tubulin polymerization by 50%).

-

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the antiproliferative effects of a compound on cancer cell lines.[14][15]

-

Principle : The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.[15] The amount of formazan produced is proportional to the number of living cells.[15]

-

Detailed Experimental Protocol :

-

Cell Culture :

-

Select a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

-

Compound Treatment :

-

Prepare serial dilutions of 6-methoxy-1-(phenylsulfonyl)-1H-indole in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37 °C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement :

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution on a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[15]

-

-

Data Presentation and Interpretation

Quantitative data from the preclinical evaluation should be summarized for clear comparison and interpretation.

Table 1: Projected In Vitro Activity Profile

| Assay Type | Parameter | Expected Outcome | Rationale / Comparator |

| Tubulin Polymerization | IC₅₀ (µM) | < 10 | Active indole-based inhibitors often show potency in the low micromolar to nanomolar range.[7] |

| Cytotoxicity (e.g., MCF-7) | GI₅₀ (µM) | < 1 | Potent tubulin inhibitors typically exhibit sub-micromolar antiproliferative activity.[7] |

| Cell Cycle Analysis | % G2/M Arrest | Dose-dependent increase | A hallmark of microtubule-destabilizing agents.[2] |

Conclusion and Future Directions

6-methoxy-1-(phenylsulfonyl)-1H-indole represents a promising, albeit underexplored, chemical entity for development as a tubulin polymerization inhibitor. Its design rationally combines the privileged indole scaffold with substituents known to contribute to antimitotic activity. The synthetic route is straightforward, and the assays required for its initial biological characterization are robust and well-established.

Future work should focus on the empirical validation of the hypotheses laid out in this guide. Successful demonstration of potent in vitro tubulin polymerization inhibition and cancer cell cytotoxicity would warrant further investigation, including:

-

Advanced SAR studies : Synthesizing analogs with modifications to the phenylsulfonyl ring and alternative substitutions on the indole core.

-

Mechanism confirmation : Performing competition binding assays with radiolabeled colchicine to confirm its binding site.

-

In vivo efficacy studies : Evaluating the compound in preclinical animal models of cancer.

This technical guide provides the foundational framework and practical protocols necessary to embark on the comprehensive investigation of 6-methoxy-1-(phenylsulfonyl)-1H-indole as a novel anticancer agent.

References

-

Ma, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link][3][7]

-

Green, L. M., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-2339. [Link][16]

-

Ma, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link][3]

-

Naaz, F., et al. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795-1828. [Link][4]

-

Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. [Link][5]

-

Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. ResearchGate. [Link][6]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link][12]

-

Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research. [Link][17]

-

BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications. BosterBio. [Link][14]

-

Nguyen, T. L., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 43593. [Link][13]

-

Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50722. [Link][15]

-

Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2015). Bioassays for Anticancer Activities. ResearchGate. [Link][18]

-

Janke, C., et al. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(19), e1943. [Link][19]

-

Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link][2]

-

Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. [Link][20]

-

Zhang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ResearchGate. [Link][21]

-

La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5789-5807. [Link][8]

-

Sharma, V., & Kumar, P. (2014). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 4(5), 2506-2537. [Link][22]

-

Cabezas, N., & Arias, J. L. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 4(12), x191316. [Link][23]

-

Nishiyama, T., et al. (2025). Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. ResearchGate. [Link][24]

-

Smith, A. B., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. [Link][25]

-

Heydeck, D., et al. (2018). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 23(11), 2788. [Link][26]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. maxanim.com [maxanim.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. opentrons.com [opentrons.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. soc.chim.it [soc.chim.it]

- 23. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure of 6-Methoxy-1-(phenylsulfonyl)-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Modification of the indole core, such as the introduction of a methoxy group at the 6-position and a phenylsulfonyl group at the 1-position, profoundly influences its electronic properties, metabolic stability, and biological activity. This guide provides a comprehensive technical overview of 6-methoxy-1-(phenylsulfonyl)-1H-indole, detailing its synthesis, purification for crystallographic analysis, and the intricate details of its molecular and crystal structure. We explore the causality behind the experimental methodologies and discuss the significance of its structural features in the context of rational drug design.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are recognized as "privileged" structures in drug discovery, prized for their ability to interact with a wide range of biological targets. The fusion of a benzene ring with a pyrrole ring creates a unique electronic architecture that is central to its diverse biological functions.[1] The strategic functionalization of this core is a key tactic in medicinal chemistry.

-

The 6-Methoxy Group: The placement of an electron-donating methoxy group on the indole's benzene ring enhances the electron density of the aromatic system.[2] This modification can alter the molecule's binding affinity to protein targets, influence its metabolic pathways, and improve its pharmacokinetic profile.

-

The 1-Phenylsulfonyl Group: The phenylsulfonyl moiety serves a dual purpose. It is an excellent protecting group for the indole nitrogen, stabilizing it against undesired reactions during multi-step syntheses.[3] Furthermore, the sulfonyl group can act as a hydrogen bond acceptor and participate in crucial intermolecular interactions within a receptor's active site, contributing directly to the compound's pharmacological activity.[4][5]

A precise understanding of the three-dimensional structure of 6-methoxy-1-(phenylsulfonyl)-1H-indole at the atomic level is paramount. Single-crystal X-ray diffraction provides this definitive structural data, which is indispensable for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

Synthesis and Crystallization

The preparation of high-purity, single-crystal 6-methoxy-1-(phenylsulfonyl)-1H-indole is a prerequisite for crystallographic analysis. The most direct route involves the N-sulfonylation of the commercially available 6-methoxy-1H-indole.

Experimental Protocol: Synthesis

Objective: To synthesize 6-methoxy-1-(phenylsulfonyl)-1H-indole from 6-methoxy-1H-indole and benzenesulfonyl chloride.

Materials:

-

6-Methoxy-1H-indole

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6-methoxy-1H-indole (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding sodium salt. This activates the nitrogen for the subsequent nucleophilic attack. Conducting this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the indolide anion.

-

Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Causality: The indolide anion attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, displacing the chloride leaving group in an Sₙ2-type reaction to form the desired N-S bond.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Experimental Protocol: Crystallization

Objective: To grow single crystals suitable for X-ray diffraction.

Procedure:

-

Dissolve the purified solid in a minimum amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle warming.

-

Allow the solution to cool slowly to room temperature.

-

Employ the slow evaporation technique by covering the vial with parafilm and piercing it with a few small holes. Leave it undisturbed in a vibration-free environment for several days. Causality: Slow evaporation allows for the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data. Rapid precipitation would lead to an amorphous solid or poorly-ordered microcrystals.

Caption: Synthetic and crystallization workflow for 6-methoxy-1-(phenylsulfonyl)-1H-indole.

Crystal Structure Analysis via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7]

Methodology Workflow

-

Crystal Selection and Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å). The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other variables are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[8]

-

Validation and Deposition: The final structure is validated for geometric and crystallographic soundness and is typically deposited in a public database like the Cambridge Structural Database (CSD).

Caption: General workflow for small-molecule single-crystal X-ray crystallography.[9]

Crystallographic Data and Molecular Geometry

While the specific crystal structure of 6-methoxy-1-(phenylsulfonyl)-1H-indole is not publicly available in crystallographic databases as of this writing, extensive data exists for closely related 1-(phenylsulfonyl)indole derivatives.[10][11][12][13] This allows for an authoritative and expert prediction of its key structural features. The table below presents typical crystallographic parameters for a related compound to illustrate the expected data.

Table 1: Illustrative Crystallographic Data for a Phenylsulfonyl Indole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁NO₃S |

| Formula Weight | 285.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.890 |

| β (°) | 105.12 |

| Volume (ų) | 1342.1 |

| Z | 4 |

| R-factor (%) | ~4-6 |

Note: Data is representative of a typical 1-(phenylsulfonyl)indole structure for illustrative purposes.[11]

Key Structural Insights:

-

Indole Ring Planarity: The fused indole ring system is expected to be essentially planar.

-

Sulfonyl Group Geometry: The geometry around the sulfur atom is a distorted tetrahedron.

-

Dihedral Angle: A defining feature of 1-(phenylsulfonyl)indoles is the dihedral angle between the mean plane of the indole ring system and the phenyl ring of the sulfonyl group. This angle is consistently found to be nearly orthogonal, typically in the range of 75-88°.[10][11][13] This orientation minimizes steric hindrance between the two aromatic systems.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of weak intermolecular forces. C—H···O hydrogen bonds involving the sulfonyl oxygen atoms are common and play a significant role in forming the three-dimensional supramolecular architecture.[13] Additionally, C—H···π and potential offset π–π stacking interactions between the aromatic rings contribute to the overall stability of the crystal lattice.[11]

Spectroscopic and Analytical Characterization

Prior to and following crystallization, a suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Expected Spectroscopic Data for 6-methoxy-1-(phenylsulfonyl)-1H-indole

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons on the indole and phenylsulfonyl rings (δ ≈ 6.5-8.0 ppm). A singlet for the methoxy protons (δ ≈ 3.8-3.9 ppm). Characteristic doublet signals for H-2 and H-3 of the indole ring.[14] |

| ¹³C NMR | Aromatic carbons (δ ≈ 100-140 ppm). Methoxy carbon (δ ≈ 55 ppm). Signals for C-2 and C-3 of the indole ring. |

| Mass Spec (HRMS) | Expected [M+H]⁺ peak for C₁₅H₁₄NO₃S⁺ at m/z 288.0694. This confirms the molecular formula. |

| IR Spectroscopy | Strong, characteristic S=O stretching bands for the sulfonyl group (ν ≈ 1370 & 1180 cm⁻¹). C-O stretching for the methoxy group (ν ≈ 1250 cm⁻¹). Aromatic C=C and C-H stretching bands. |

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 3. Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]